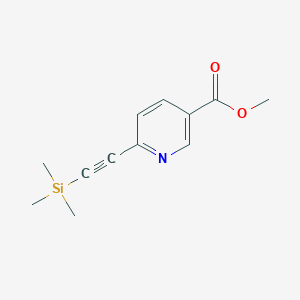
Methyl 6-((trimethylsilyl)ethynyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-((trimethylsilyl)ethynyl)nicotinate: is a chemical compound with the molecular formula C12H15NO2Si and a molecular weight of 233.3385 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a trimethylsilyl-ethynyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate typically involves the reaction of 6-bromo-nicotinic acid methyl ester with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl 6-((trimethylsilyl)ethynyl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The trimethylsilyl-ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alkene or alkane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: Methyl 6-((trimethylsilyl)ethynyl)nicotinate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of nicotinic acid derivatives with biological targets. Its modified structure may provide insights into the binding and activity of nicotinic acid analogs.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting nicotinic acid receptors. The compound’s unique structure may enhance the efficacy and selectivity of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of Methyl 6-((trimethylsilyl)ethynyl)nicotinate involves its interaction with molecular targets such as nicotinic acid receptors. The trimethylsilyl-ethynyl group may enhance the compound’s binding affinity and selectivity for these receptors. Upon binding, the compound can modulate receptor activity, leading to various biological effects. The specific pathways involved may include signal transduction cascades and gene expression regulation.
相似化合物的比较
Methyl nicotinate: A simpler derivative of nicotinic acid without the trimethylsilyl-ethynyl group.
Ethyl nicotinate: Another derivative with an ethyl group instead of the methyl group.
Trimethylsilylacetylene: A precursor used in the synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity, stability, and interaction with biological targets compared to its simpler analogs.
属性
分子式 |
C12H15NO2Si |
|---|---|
分子量 |
233.34 g/mol |
IUPAC 名称 |
methyl 6-(2-trimethylsilylethynyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2Si/c1-15-12(14)10-5-6-11(13-9-10)7-8-16(2,3)4/h5-6,9H,1-4H3 |
InChI 键 |
BTCDDNRWGZBKRF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(C=C1)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


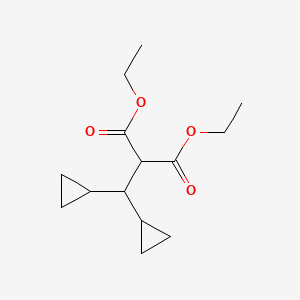
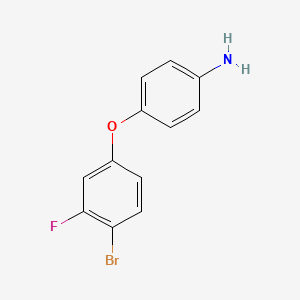
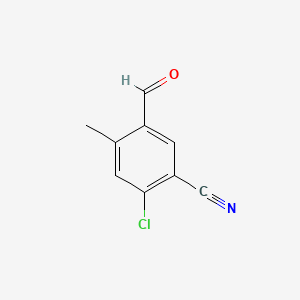
![4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)
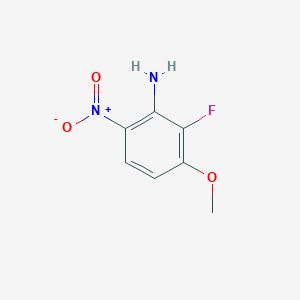
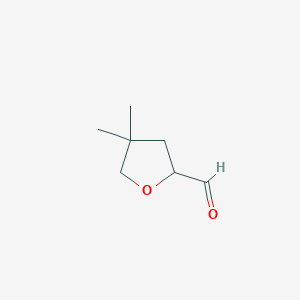
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)

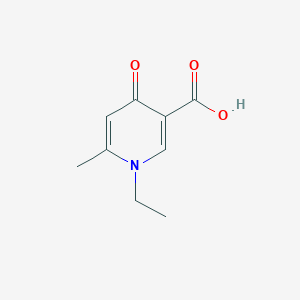
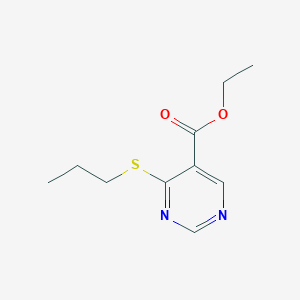
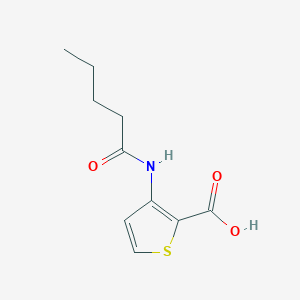
![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
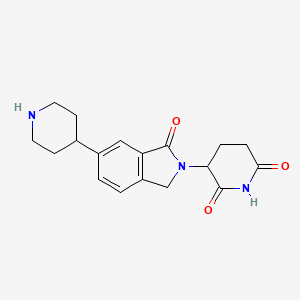
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
